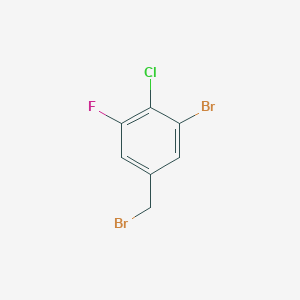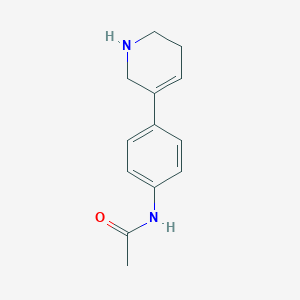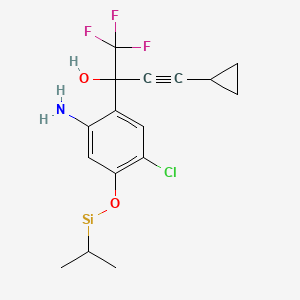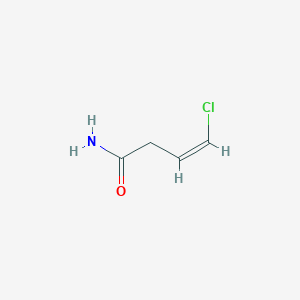
(Z)-4-chlorobut-3-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-chlorobut-3-enamide is an organic compound characterized by the presence of a chlorine atom, an amide group, and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(Z)-4-chlorobut-3-enamide can be synthesized through several methods. One common approach involves the reaction of 4-chlorobut-3-en-1-ol with an amide-forming reagent such as thionyl chloride (SOCl₂) to form the corresponding amide. The reaction typically proceeds under mild conditions, with the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Another method involves the direct amidation of 4-chlorobut-3-enoic acid with ammonia or an amine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. For example, the use of palladium-catalyzed coupling reactions can facilitate the formation of the desired amide with high selectivity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-chlorobut-3-enamide undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, alkoxides, or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C to room temperature.
Reduction: LiAlH₄ in dry ether at reflux temperature.
Substitution: Sodium hydroxide in water or ethanol at room temperature.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Corresponding amines.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (Z)-4-chlorobut-3-enamide serves as a versatile intermediate for the preparation of various complex molecules
Biology
In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function. Additionally, it is used in the development of enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be modified to create analogs with improved pharmacokinetic and pharmacodynamic profiles. These analogs are investigated for their efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
Wirkmechanismus
The mechanism of action of (Z)-4-chlorobut-3-enamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the amide group can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-chlorobut-3-enamide: The trans isomer of (Z)-4-chlorobut-3-enamide, which may exhibit different reactivity and biological activity due to the spatial arrangement of its atoms.
4-chlorobut-2-enamide: A compound with a double bond at a different position, leading to variations in its chemical and physical properties.
4-chlorobutyramide: Lacks the double bond, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to its specific configuration, which can influence its reactivity and interactions with other molecules. The presence of the double bond in the Z configuration can lead to distinct stereochemical outcomes in reactions, making it a valuable compound in stereoselective synthesis.
Eigenschaften
Molekularformel |
C4H6ClNO |
|---|---|
Molekulargewicht |
119.55 g/mol |
IUPAC-Name |
(Z)-4-chlorobut-3-enamide |
InChI |
InChI=1S/C4H6ClNO/c5-3-1-2-4(6)7/h1,3H,2H2,(H2,6,7)/b3-1- |
InChI-Schlüssel |
KCYVZYALNSNRIB-IWQZZHSRSA-N |
Isomerische SMILES |
C(/C=C\Cl)C(=O)N |
Kanonische SMILES |
C(C=CCl)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


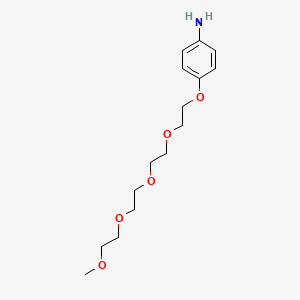
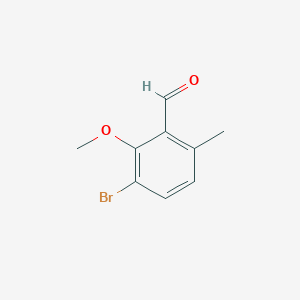
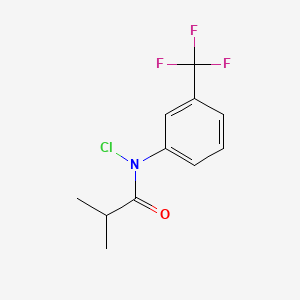
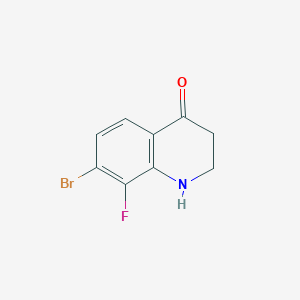
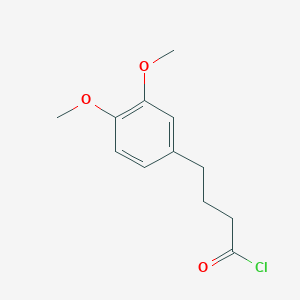

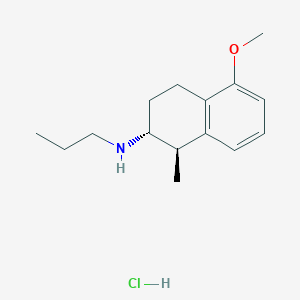
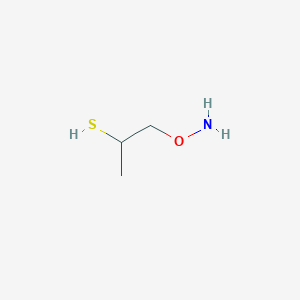

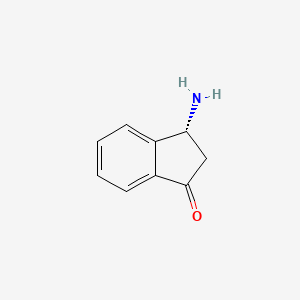
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
